methyl 6-oxospiro[4.5]decane-7-carboxylate
Overview
Description
methyl 6-oxospiro[4.5]decane-7-carboxylate is a chemical compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The spirocyclic framework imparts distinct chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-oxospiro[4.5]decane-7-carboxylate typically involves the reaction of spiro[4.5]decan-6-one with dimethyl carbonate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester linkage . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
methyl 6-oxospiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can result in a variety of esters or amides.
Scientific Research Applications
methyl 6-oxospiro[4.5]decane-7-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: Its properties can be exploited in the development of new materials with desirable physical and chemical characteristics.
Mechanism of Action
The mechanism by which methyl 6-oxospiro[4.5]decane-7-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane-7-carboxylic acid: Lacks the ester group, resulting in different chemical properties.
6-Oxo-spiro[4.5]decane-7-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
methyl 6-oxospiro[4.5]decane-7-carboxylate is unique due to its specific ester group, which influences its reactivity and potential applications. The methyl ester group provides a balance between hydrophilicity and lipophilicity, making it versatile for various chemical transformations and biological interactions.
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 10-oxospiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-15-11(14)9-5-4-8-12(10(9)13)6-2-3-7-12/h9H,2-8H2,1H3 |
InChI Key |
DCMFWBFWNUXONG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC2(C1=O)CCCC2 |
Origin of Product |
United States |
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